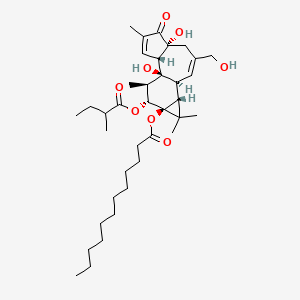
S-2-((4-(2,4-Xylyloxy)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WR 3336, également connu sous le nom de thiophanate-méthyle, est un fongicide systémique largement utilisé en agriculture pour lutter contre diverses maladies fongiques des cultures. Il est particulièrement efficace contre les maladies affectant le gazon, les plantes ornementales et divers fruits et légumes. Le composé présente des propriétés préventives et curatives, ce qui en fait un outil polyvalent dans la gestion des maladies des plantes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du thiophanate-méthyle implique la réaction de l'isocyanate de méthyle avec le 1,2-bis(3-méthoxycarbonyl-2-thiouréido)benzène. La réaction est généralement réalisée dans des conditions contrôlées de température et de pression pour garantir un rendement élevé et une pureté du produit.
Méthodes de production industrielle : Dans les milieux industriels, le thiophanate-méthyle est produit par un processus en plusieurs étapes qui comprend la préparation de composés intermédiaires, suivie de leur réaction avec l'isocyanate de méthyle. Le processus est optimisé pour une production à grande échelle, garantissant une qualité constante et une rentabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le thiophanate-méthyle subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : En présence d'eau, le thiophanate-méthyle s'hydrolyse pour former du carbendazime, qui est l'agent fongicide actif.
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Substitution : Le thiophanate-méthyle peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de différents dérivés.
Réactifs et conditions communs :
Hydrolyse : Eau ou solutions aqueuses dans des conditions douces.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions contrôlées de température et de pH.
Principaux produits formés :
Carbendazime : Le principal produit actif formé par hydrolyse.
Produits d'oxydation : Divers dérivés oxydés en fonction de l'agent oxydant utilisé.
Dérivés substitués : Produits formés par des réactions de substitution nucléophile.
4. Applications de la recherche scientifique
Le thiophanate-méthyle a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'action fongicide et le développement de nouveaux fongicides.
Biologie : Étudié pour ses effets sur les structures cellulaires fongiques et les voies métaboliques.
Industrie : Utilisé dans le développement de produits et de formulations agricoles pour améliorer la protection des cultures
5. Mécanisme d'action
Le thiophanate-méthyle exerce ses effets fongicides en interférant avec le processus de division cellulaire fongique. Le composé est converti en carbendazime, qui se lie à la protéine β-tubuline dans les cellules fongiques, inhibant la formation de microtubules. Cette perturbation de l'assemblage des microtubules empêche la ségrégation correcte des chromosomes pendant la division cellulaire, entraînant la mort des cellules fongiques. Les cibles moléculaires impliquées comprennent la β-tubuline et les protéines associées dans la voie d'assemblage des microtubules .
Composés similaires :
Carbendazime : Le principal métabolite actif du thiophanate-méthyle, également utilisé comme fongicide.
Benomyl : Un autre fongicide systémique avec un mode d'action similaire, converti en carbendazime dans les plantes.
Thiophanate-éthyle : Un composé apparenté avec des propriétés fongicides similaires mais une structure chimique différente.
Unicité : Le thiophanate-méthyle est unique dans ses propriétés préventives et curatives doubles, ce qui le rend très efficace dans la gestion d'une large gamme de maladies fongiques. Sa capacité à être converti en carbendazime dans les plantes améliore son activité fongicide, offrant une protection durable .
Applications De Recherche Scientifique
Thiophanate-methyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and the development of new fungicides.
Biology: Investigated for its effects on fungal cell structures and metabolic pathways.
Industry: Utilized in the development of agricultural products and formulations to enhance crop protection
Mécanisme D'action
Thiophanate-methyl exerts its fungicidal effects by interfering with the fungal cell division process. The compound is converted to carbendazim, which binds to the β-tubulin protein in fungal cells, inhibiting the formation of microtubules. This disruption of microtubule assembly prevents proper chromosome segregation during cell division, leading to the death of the fungal cells. The molecular targets involved include β-tubulin and associated proteins in the microtubule assembly pathway .
Comparaison Avec Des Composés Similaires
Carbendazim: The primary active metabolite of thiophanate-methyl, also used as a fungicide.
Benomyl: Another systemic fungicide with a similar mode of action, converted to carbendazim in plants.
Thiophanate-ethyl: A related compound with similar fungicidal properties but different chemical structure.
Uniqueness: Thiophanate-methyl is unique in its dual preventative and curative properties, making it highly effective in managing a wide range of fungal diseases. Its ability to be converted to carbendazim in plants enhances its fungicidal activity, providing long-lasting protection .
Propriétés
Numéro CAS |
21220-71-3 |
|---|---|
Formule moléculaire |
C14H23NO4S2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2,4-dimethyl-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-5-6-14(13(2)11-12)19-9-4-3-7-15-8-10-20-21(16,17)18/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,16,17,18) |
Clé InChI |
YFZCHLJLKYFZHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


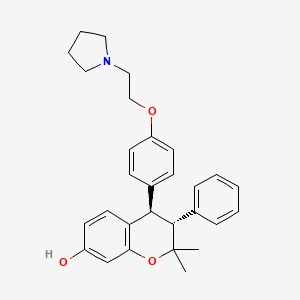
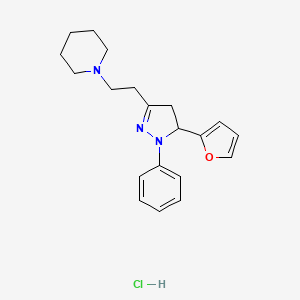

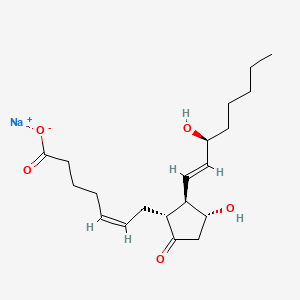

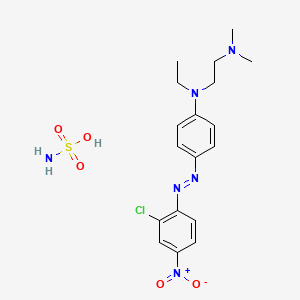

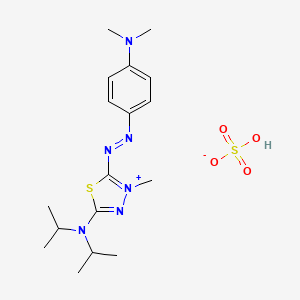

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)
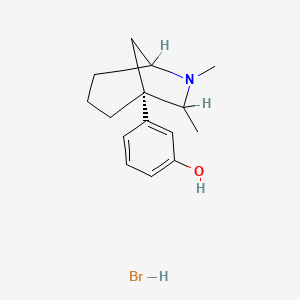
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
